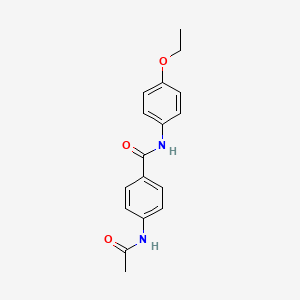

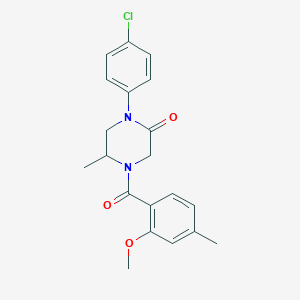

4-(acetylamino)-N-(4-ethoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 4-(acetylamino)-N-(4-ethoxyphenyl)benzamide, often involves complex organic synthesis pathways that include acylation, amidation, and selective functional group transformations. One notable method for the synthesis of similar compounds involves the coupling of acyl chloride with aniline derivatives in the presence of a base, leading to benzamide formation. Another approach is the use of carbodiimide chemistry for the activation of carboxylic acids to form amide bonds with amines. These methods emphasize the versatility and adaptability of synthetic routes to access a wide range of benzamide derivatives with varying substituents (El‐Faham et al., 2013).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including this compound, is characterized by the presence of an amide linkage connecting the benzene ring to various substituents. This structural feature is crucial for the compound's chemical behavior and interactions. X-ray diffraction and density functional theory (DFT) calculations are commonly employed to elucidate the molecular geometry, confirming the planarity or non-planarity of the amide linkage and the overall molecular conformation. These structural details are essential for understanding the compound's reactivity and potential biological activities (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives are known for their reactivity in various chemical reactions, including nucleophilic substitution, hydrolysis, and oxidation. The chemical properties of these compounds are significantly influenced by the nature of the substituents on the benzene ring. For instance, electron-donating groups may enhance the reactivity towards electrophilic substitution, while electron-withdrawing groups could increase acidity and susceptibility to hydrolysis. These reactions are fundamental for further modifications and derivatization of the benzamide core structure for various applications (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting point, solubility, and crystalline structure, are critical for their practical applications. These properties are determined by both the core benzamide structure and the specific substituents present. For example, the introduction of ethoxy groups can influence the compound's solubility in organic solvents, which is relevant for its application in organic synthesis and drug formulation. The crystal structure, obtained through X-ray crystallography, provides insights into the compound's solid-state interactions, which can affect its stability and reactivity (Geetha et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its chemical and biological functionalities. These properties are influenced by the amide bond's resonance stabilization and the electron-donating or withdrawing effects of substituents on the benzene rings. Studies involving spectroscopic methods (NMR, IR, MS) and computational chemistry (DFT calculations) are utilized to understand these properties in detail, facilitating the prediction of reactivity patterns and interaction mechanisms with biological targets (Mostafa et al., 2023).

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition for Anticancer Applications

Research has discovered compounds related to "4-(acetylamino)-N-(4-ethoxyphenyl)benzamide" that act as histone deacetylase (HDAC) inhibitors. HDAC inhibitors have emerged as promising therapeutic agents for cancer treatment due to their ability to regulate gene expression, cell cycle arrest, and apoptosis in cancer cells. For instance, MGCD0103, an isotype-selective small molecule HDAC inhibitor, exhibits significant antitumor activity in vivo and has entered clinical trials, showing potential as an anticancer drug (Zhou et al., 2008). Similarly, CI-994, another compound in this class, has been shown to cause histone hyperacetylation in HCT-8 colon carcinoma cells, suggesting its mechanism is related to HDAC inhibition (Kraker et al., 2003).

Synthesis and Characterization for Drug Development

Studies on the synthesis of novel series of compounds related to "this compound" have been conducted to explore their potential in drug development. OxymaPure/DIC has been used as an efficient reagent for the synthesis of α-ketoamide derivatives, demonstrating superiority in terms of purity and yield. These compounds have been characterized using various techniques, indicating the method's effectiveness for producing high-quality compounds for further pharmacological testing (El‐Faham et al., 2013).

Antitumor Activity and Mechanisms of Action

The antitumor activities of compounds similar to "this compound" have been extensively studied, with findings indicating promising efficacy against various cancer models. Preclinical studies have shown that CI-994 possesses activity against multiple solid tumors, with mechanisms including cell cycle arrest and apoptosis induction. These results support the further exploration of such compounds in cancer therapy (LoRusso et al., 2004).

Molecular Structural Analysis and Antioxidant Activity

Research has also delved into the molecular structural analysis of compounds structurally related to "this compound," exploring their antioxidant properties. Structural characterization through X-ray diffraction and DFT calculations has provided insights into the electronic properties and potential antioxidant activity, contributing to the understanding of their reactivity and stability (Demir et al., 2015).

Eigenschaften

IUPAC Name |

4-acetamido-N-(4-ethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-3-22-16-10-8-15(9-11-16)19-17(21)13-4-6-14(7-5-13)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTAHCQIXWHOLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)

![4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5512719.png)

![1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone oxime](/img/structure/B5512770.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5512777.png)

![5-bromo-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5512787.png)

![4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol](/img/structure/B5512792.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5512800.png)